molecular formula C11H17ClFNO B2816061 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride CAS No. 2228896-45-3

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride

Cat. No.: B2816061
CAS No.: 2228896-45-3
M. Wt: 233.71
InChI Key: XLJCVOXQENFFNB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride (CAS: 2228896-45-3) is a fluorinated organic compound characterized by a tertiary alcohol backbone, a 4-fluorophenyl substituent, and an amine group in the form of a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-11(2,14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10,14H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCVOXQENFFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=CC=C(C=C1)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the fluorophenyl intermediate, followed by the introduction of the amino and methylbutanol groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with altered functional groups.

Scientific Research Applications

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features Potential Applications
3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride 2228896-45-3 C₁₁H₁₆ClFNO Tertiary alcohol, amine (HCl salt), 4-fluorophenyl Methyl branch at C2, tertiary alcohol Pharmaceuticals (inferred)
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride 270596-53-7 C₁₀H₁₂FNO₂·HCl Carboxylic acid, amine (HCl salt), 4-fluorophenyl Linear chain with terminal carboxylic acid Drug development (explicitly cited)
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride 1909313-82-1 C₁₂H₁₆ClFN₂O Amide, tertiary amine (HCl salt), 4-fluorophenylmethyl N-methyl propanamide, benzyl substitution Pharmaceuticals, agrochemicals, material science
2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride 1135916-92-5 C₈H₈Cl₂FNO₂ Acetic acid, amine (HCl salt), dihalogenated phenyl Dihalogenated (Cl, F) phenyl, α-amino acid backbone Unspecified, likely pharmaceutical intermediates

Physicochemical and Pharmacological Properties

  • The methyl branch increases lipophilicity, which may enhance membrane permeability in drug candidates .
  • Carboxylic Acid Derivative (CAS 270596-53-7) : The carboxylic acid group introduces higher acidity (pKa ~2-3), favoring ionization in physiological conditions. This enhances water solubility but may limit blood-brain barrier penetration .
  • Amide Derivative (CAS 1909313-82-1): The amide group confers resistance to hydrolysis, extending half-life in biological systems.
  • Dihalogenated Compound (CAS 1135916-92-5) : The 4-chloro-3-fluorophenyl substituent increases electronegativity and steric bulk, which could enhance binding affinity to hydrophobic enzyme pockets .

Biological Activity

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is a compound of interest due to its potential biological activities. The presence of a fluorinated phenyl group suggests that it may exhibit unique pharmacological properties, particularly in the context of drug design and development. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15ClF N
  • Molecular Weight : 215.7 g/mol
  • CAS Number : [not provided in sources]

The compound features an amino group, a fluorinated aromatic ring, and a secondary alcohol, which are critical for its biological interactions.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activities. For instance, fluorinated derivatives have been noted for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

A related compound, N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent activity against HDAC3 with an IC50 value of 95.48 nM and showed significant tumor growth inhibition in xenograft models . This suggests that this compound may similarly affect tumor growth through HDAC inhibition or related pathways.

Neuropharmacological Effects

The compound's structural characteristics may also confer neuropharmacological properties. Research on related aminoalkanol derivatives indicates potential anticonvulsant and sedative effects . The substitution patterns on the aromatic ring and the presence of the amino group are hypothesized to influence central nervous system (CNS) activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on similar compounds, several mechanisms can be proposed:

  • HDAC Inhibition : By inhibiting HDACs, the compound may promote acetylation of histones, leading to altered gene expression associated with apoptosis and cell cycle arrest.
  • Neurotransmitter Modulation : The amino group may interact with neurotransmitter systems, potentially modulating GABAergic or glutamatergic signaling pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on compounds similar to this compound:

StudyCompoundActivityIC50/Effect
Chen et al., 2020FNAAntitumorIC50: 95.48 nM against HDAC3
ResearchGate StudyE-N-cinnamoyl derivativesAnticonvulsant/SedativeVaried IC50 values

These studies underscore the potential for further research into the biological activity of this compound.

Q & A

Basic: What are the standard synthetic protocols for 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride, and what parameters critically influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors (e.g., 4-fluorophenyl derivatives) and proceeding through nucleophilic substitution, reduction, and salt formation. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature Control : Exothermic steps (e.g., reduction with LiAlH₄) require strict temperature control (0–5°C) to avoid side reactions .
  • Catalyst Optimization : Palladium or nickel catalysts improve coupling reactions, with yields increasing by 15–20% when using ligand-assisted systems .

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